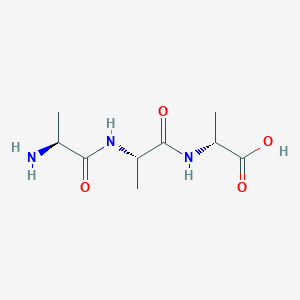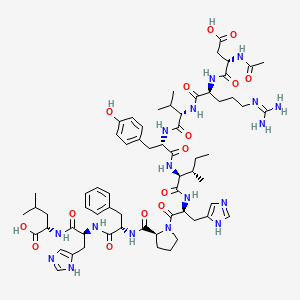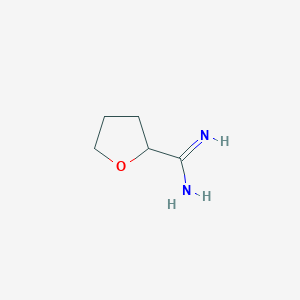
Tetrahydrofuran-2-Carboximidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives is a topic of interest due to their applications in various fields, including the pharmaceutical industry. For instance, the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) is achieved through catalytic hydrogenation and subsequent oxidation using hydrotalcite-supported gold nanoparticle catalysts . Similarly, the enantiospecific synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid from a sugar enone derived from galactose involves chemical manipulation of functional groups and key intermediates to form the tetrahydrofuran ring .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their function and reactivity. The study of tetrahydrofuran-2-carboxylic acid using vibrational circular dichroism (VCD) reveals the existence of a complex equilibrium between monomers and dimers in solution, with the dimerization effect being significant . This suggests that tetrahydrofuran derivatives can exhibit strong intermolecular associations, which is important for understanding their behavior in various environments.
Chemical Reactions Analysis
The reactivity of tetrahydrofuran derivatives is highlighted by their ability to form complex structures. For example, the oligomerization of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate to form carbopeptoids demonstrates the potential of these compounds to engage in chemical reactions leading to larger, more complex molecules . Additionally, the synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one derivatives showcases the regio- and stereoselective reactions that can be achieved with tetrahydrofuran derivatives, which are important for creating biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives are influenced by their molecular structure and the presence of functional groups. The studies mentioned provide insights into the solubility, dimerization tendencies, and stereochemistry of these compounds . These properties are essential for their application in various industries, particularly in the development of pharmaceuticals and polymers.
Applications De Recherche Scientifique
Biomass-Derived Solvents
2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an eco-friendly alternative to traditional solvents. It is used in synthesis involving organometallics, organocatalysis, and biotransformations, showcasing its potential in green chemistry and sustainability efforts (Pace et al., 2012).
Environmental Impact Studies
Research on the effects of tetrahydrofuran in activated sludge revealed its inhibitory impact on dehydrogenase activity, affecting wastewater treatment processes and highlighting the need for environmental management strategies (Lv et al., 2008).
Organic Synthesis Enhancements
Visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air presents an innovative, green approach for N-substituted azoles synthesis, emphasizing advancements in photocatalysis (Zhang et al., 2017).
Stereoselective Synthesis
The enantio- and diastereoselective synthesis of tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives via an asymmetric organocatalytic cascade process illustrates the complexity and precision achievable in modern synthetic chemistry, contributing significantly to the development of new pharmaceuticals and materials (Zhao & Liu, 2017).
Chemoenzymatic Preparations
A scalable chemoenzymatic approach to (R)-tetrahydrofuran-2-carboxylic acid, a crucial building block for specific antibiotics, demonstrates the integration of biocatalysis in industrial chemical processes, offering a sustainable and efficient method of production (Fujima et al., 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Tetrahydrofuran-2-Carboximidamide is a complex compound with a unique mechanism of action. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function and overall organism health .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, influencing cell function and contributing to their overall effects .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
oxolane-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFMLDGDMRISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655095 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
688000-41-1 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




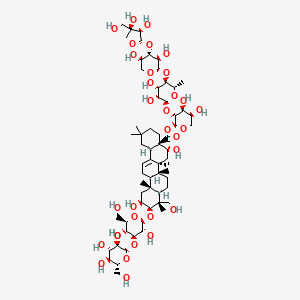



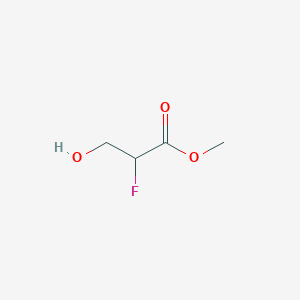
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)




